N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Overview

Description

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a compound used primarily in organic synthesis and peptide chemistry. It is known for its role as a protecting group for amines, which is crucial in the synthesis of complex molecules. The benzyloxycarbonyl group, often referred to as the carbobenzoxy group, is a common protecting group for amines due to its stability under a variety of conditions.

Mechanism of Action

Target of Action

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, also known as benzyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate, is primarily used as a building block in peptide synthesis and as a biochemical reagent . It serves as a pharmaceutical intermediate .

Mode of Action

The compound interacts with its targets through a process of deprotection. Deprotection of the N-benzyloxycarbonyl and O-benzyloxycarbonyl groups can be achieved by nickel boride generated in situ from NaBH4 and NiCl2·6H2O in methanol at room temperature . This process results in the formation of the corresponding amines and phenols .

Biochemical Pathways

The compound plays a crucial role in peptide synthesis, serving as a building block. It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-(lor dl)-serine benzyl ester

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

The primary result of the compound’s action is the generation of amines and phenols through the deprotection of N-benzyloxycarbonyl and O-benzyloxycarbonyl groups . This process is crucial in peptide synthesis and the production of pharmaceutical intermediates .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the deprotection process is carried out at room temperature . Additionally, the compound is incompatible with strong oxidizing agents .

Biochemical Analysis

Biochemical Properties

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is used as a building block in peptide synthesis and as a biochemical reagent . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . The exact nature of these interactions is complex and depends on the specific enzymes and proteins involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and behavior of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are needed to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . The specific metabolic pathways that this compound is involved in are complex and require further study.

Transport and Distribution

It may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester typically involves the reaction of L-beta-chloroalanine with benzyl chloroformate in the presence of a base. The reaction proceeds as follows:

Starting Materials: L-beta-chloroalanine and benzyl chloroformate.

Reaction Conditions: The reaction is carried out in an organic solvent such as methanol or dichloromethane, with a mild base like sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The L-beta-chloroalanine is dissolved in the solvent, and benzyl chloroformate is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, typically using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

Substitution: The chloro group in the L-beta-chloroalanine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: L-beta-chloroalanine and benzyl alcohol.

Substitution: N-substituted L-beta-chloroalanine derivatives.

Scientific Research Applications

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is widely used in scientific research, particularly in the fields of:

Chemistry: As a protecting group for amines in the synthesis of peptides and other complex organic molecules.

Biology: In the study of enzyme mechanisms and protein structure, where it serves as a substrate or inhibitor.

Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.

Industry: In the production of fine chemicals and as a reagent in various chemical processes.

Comparison with Similar Compounds

N-Benzyloxycarbonyl-L-serine Benzyl Ester: Similar in structure but with a hydroxyl group instead of a chloro group.

N-Benzyloxycarbonyl-L-alanine Benzyl Ester: Lacks the chloro group, making it less reactive in substitution reactions.

N-Benzyloxycarbonyl-L-phenylalanine Benzyl Ester: Contains a phenyl group, providing different steric and electronic properties.

Uniqueness: N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is unique due to the presence of the chloro group, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it particularly useful in the synthesis of complex molecules where selective functionalization is required.

Biological Activity

N-(Benzyloxycarbonyl)-L-beta-chloroalanine benzyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

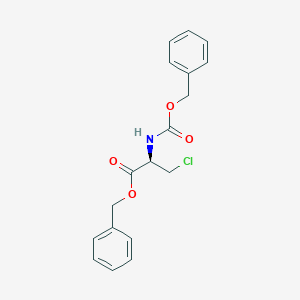

This compound is a derivative of beta-chloroalanine, characterized by the presence of a benzyloxycarbonyl protecting group and a benzyl ester. Its chemical structure can be represented as follows:

This structure contributes to its interactions with biological targets, influencing its pharmacological profiles.

The biological activity of this compound primarily revolves around its role as an inhibitor of various enzymes, particularly alanine racemase (Alr). Alr is critical in bacterial cell wall synthesis and metabolism, making it a target for antimicrobial agents.

Inhibition of Alanine Racemase

Research indicates that beta-chloroalanines exhibit potent inhibitory effects on Alr. For instance, Manning et al. demonstrated that both L- and D-isomers of beta-chloroalanine significantly inhibit Alr from Bacillus stearothermophilus and Salmonella typhimurium, suggesting that these compounds could serve as suicide substrates that irreversibly inactivate the enzyme .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of beta-chloroalanine possess activity against Gram-negative bacteria, highlighting their potential as antibiotic candidates . The mechanism involves the disruption of bacterial amino acid metabolism, which is essential for growth and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications to the chemical structure affect biological activity. For example, the introduction of halogen atoms at the beta position enhances the inhibitory potency against Alr. Compounds with different substituents at the benzyloxycarbonyl position also exhibit varied biological activities, indicating that careful structural modifications can optimize efficacy .

| Compound | Structure | Activity |

|---|---|---|

| Beta-Chloroalanine | Beta-Chloroalanine | Inhibits Alr |

| N-(Benzyloxycarbonyl)-L-beta-chloroalanine | N-(Benzyloxycarbonyl)-L-beta-chloroalanine | Enhanced antibacterial activity |

| 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester | 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester | Anti-infection properties |

Case Studies

- Antimicrobial Efficacy : A study conducted by Skinner et al. reported on the synthesis and evaluation of various beta-haloalanine derivatives, including this compound. The results indicated significant antibacterial activity against E. coli and S. aureus, demonstrating the compound's potential as a therapeutic agent in treating bacterial infections .

- Mechanism Elucidation : Research by Bravo et al. focused on the mechanism of action for beta-fluorinated alanines and their chloro counterparts. They found that these compounds act as mechanism-based inhibitors for Alr, providing insights into how structural variations influence enzymatic inhibition and offering pathways for developing new antimicrobial agents .

Properties

IUPAC Name |

benzyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSZSIWECWRSIF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623451 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55822-82-7 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.